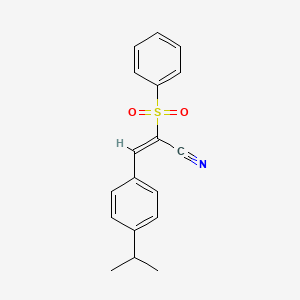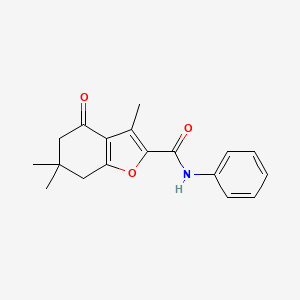
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as IPSU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a nitrile-based compound that is synthesized through specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile acts as an inhibitor of specific ion channels, such as the voltage-gated sodium channels. It binds to the channel and prevents the influx of sodium ions, which is necessary for the propagation of action potentials. This results in a decrease in neuronal excitability and can lead to a reduction in pain and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on ion channels in the nervous system. It has been shown to have inhibitory effects on voltage-gated sodium channels, which are important for action potential generation and propagation. This results in a decrease in neuronal excitability and can lead to a reduction in pain and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for use in lab experiments. It is a highly specific inhibitor of voltage-gated sodium channels, which allows for precise targeting of these channels in experiments. It is also stable and can be easily synthesized in high purity. However, this compound has limitations in that it is not effective against all types of sodium channels and may have off-target effects on other ion channels.
Orientations Futures
Include exploring its potential applications in the treatment of pain and epilepsy, as well as its use as a tool for studying the structure and function of ion channels. Further studies can also be conducted to investigate the potential off-target effects of 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile and to develop more specific inhibitors of voltage-gated sodium channels.
Méthodes De Synthèse
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 4-isopropylphenylboronic acid with phenylsulfonyl chloride to form a sulfonate intermediate. This intermediate is then reacted with acrylonitrile in the presence of a palladium catalyst to form this compound. The synthesis method is efficient and yields high purity this compound.
Applications De Recherche Scientifique
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in various scientific research fields. It has been shown to have inhibitory effects on specific ion channels, such as the voltage-gated sodium channels, and has potential applications in the treatment of pain and epilepsy. This compound has also been studied for its potential use as a tool for studying the structure and function of ion channels.
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-14(2)16-10-8-15(9-11-16)12-18(13-19)22(20,21)17-6-4-3-5-7-17/h3-12,14H,1-2H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUOZKRBGFPFCE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)

![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)


![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)


![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)